4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine
Description
IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(difluoromethyl)-5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine . Breaking down the nomenclature:
- Pyridin-2-amine : A six-membered aromatic ring (pyridine) with an amine group (-NH₂) at the 2-position.
- 4-(Difluoromethyl) : A difluoromethyl group (-CF₂H) attached to the pyridine ring at the 4-position.
- 5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl] : A 1,3,5-triazine ring substituted at the 2-position with two morpholine derivatives. The triazine ring features a morpholin-4-yl group at position 6 and a (3S)-3-methylmorpholin-4-yl group at position 4, indicating stereochemistry at the morpholine’s 3-methyl substituent.
The structural complexity arises from the triazine core, which serves as a scaffold for the two morpholine moieties, and the pyridine ring functionalized with a difluoromethyl group and amine. This arrangement suggests potential interactions with biological targets through hydrogen bonding and hydrophobic effects .
Systematic Synonyms and Registry Identifiers
This compound is recognized under multiple synonyms and registry identifiers across chemical databases:
The CAS registry number (1927857-61-1) is critical for unambiguous identification in regulatory and commercial contexts, while the ChEMBL ID links to its pharmacological profiling data .
Molecular Formula and Weight Analysis
The molecular formula C₁₈H₂₃F₂N₇O₂ reflects the compound’s composition:
- Carbon (C): 18 atoms
- Hydrogen (H): 23 atoms
- Fluorine (F): 2 atoms
- Nitrogen (N): 7 atoms
- Oxygen (O): 2 atoms
A precise molecular weight of 407.42 g/mol is calculated as follows:
$$
\text{Weight} = (12.01 \times 18) + (1.01 \times 23) + (19.00 \times 2) + (14.01 \times 7) + (16.00 \times 2) = 407.42 \, \text{g/mol}
$$
This formula aligns with the compound’s PubChem entry (CID 121334433) and commercial supplier specifications . The presence of two morpholine rings (C₄H₈NO₂ each) and a triazine ring (C₃H₃N₃) contributes to its high nitrogen content, which is characteristic of kinase inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C18H23F2N7O2 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22) |
InChI Key |
SYKBZXMKAPICSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Route A: From 2,2-Difluoroacetic Anhydride
This five-step, two-pot procedure avoids hazardous fluorinating agents (e.g., DAST) and enables large-scale production:
Formation of (E)-4-Ethoxy-1,1-difluorobut-3-en-2-one
Cyclization to 3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile
One-Pot Ring Closure and Reduction
Advantages :
Route B: From 4-Methylpyridin-2-amine (Less Preferred)
This route suffers from low yields (2.8% overall) due to inefficient bromination and DAST usage.
Preparation of the Triazine Core Structure
The 1,3,5-triazine core is constructed via sequential nucleophilic substitutions:
Step 1: Synthesis of 2,4-Dichloro-6-morpholino-1,3,5-triazine
- Reagents : Cyanuric chloride, morpholine.
- Conditions : Dichloromethane, 0°C to room temperature.
- Yield : 95%.
Suzuki-Miyaura Cross-Coupling Reaction
The pyridine and triazine moieties are coupled via a palladium-catalyzed reaction:
Reaction Parameters
- Catalyst : XPhos Pd G2 (0.05 equiv).
- Base : K₃PO₄ (2.0 equiv).
- Solvent : 1,4-Dioxane/H₂O (3:1).
- Temperature : 95°C, 15 hours.
- Yield : 64–72%.
Optimization Insights :
- Higher temperatures (>100°C) led to decomposition.
- Boronic ester derivatives improved coupling efficiency.
Final Deprotection and Purification
Purification
Large-Scale Synthesis and Process Optimization
A 1.36 kg batch of PQR530 was synthesized with the following improvements:
- Telescoped Steps : Combined cyclization and reduction in one pot.
- Solvent Switch : Replaced dichloromethane with heptane for crystallization.
- Throughput : 60% yield at kilogram scale.
Critical Process Metrics :
| Parameter | Value |
|---|---|
| Overall Yield | 46% |
| Purity | >98% |
| Residual Solvents | <0.1% (ICH guidelines) |
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
PQR530 is synthesized via sequential nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The synthesis involves three main stages:
-
Triazine Core Formation : Cyanuric chloride undergoes stepwise substitutions with morpholine derivatives.
-
Heteroaromatic Ring Introduction : A Suzuki–Miyaura coupling attaches the pyridin-2-amine moiety.
-
Chiral Morpholine Installation : Stereospecific substitutions enhance kinase selectivity.
General Procedure Highlights ( ):
-
Nucleophilic Substitution on Triazine :
-
Intermediate 23 (2,4-dichloro-6-morpholino-1,3,5-triazine) reacts with (R)-3-methylmorpholine under basic conditions to yield intermediate 24 .
-
Temperature: 130°C, solvent: N,N-dimethylformamide (DMF), base: N,N-diisopropylethylamine (DIPEA).
-
-
Suzuki Cross-Coupling :
-
Acid Hydrolysis and Purification :
-
Final HCl treatment (3 M, 60°C, 2 hours) followed by basification (pH = 10) and ethyl acetate extraction.
-
Table 1: Key Synthetic Steps for PQR530
Stereochemical Impact:
-
Substituting (S)-3-methylmorpholine (vs. (R)-isomer) increased PI3Kα inhibition by 53–100× due to optimal H-bonding with Val851 ( ).
-
Computational modeling confirmed the (S)-methyl group’s orientation enhances binding to mTOR’s hydrophobic pocket (Met2345) while avoiding steric clashes in PI3Kα ( ).
Mechanistic Insights
-
Triazine Activation : Sequential Cl displacement by morpholines occurs via SNAr mechanisms, with electron-withdrawing triazine core facilitating nucleophilic attack ( ).
-
Suzuki Coupling : The Pd-catalyzed step forms a C–C bond between the triazine and pyridine rings, critical for mTOR/PI3K binding ( ).
-
Chiral Induction : The (S)-morpholine’s oxygen forms a H-bond with Val851 (PI3Kα) and Val2240 (mTOR), explaining enhanced potency ( ).
Scale-Up and Optimization
-
Process Efficiency : Use of XPhos Pd G2 reduced catalyst loading to 0.05 equiv, improving turnover number ( ).
-
Purification : Silica gel chromatography with cyclohexane/ethyl acetate gradients achieved >95% purity ( ).
Stability and Degradation
Scientific Research Applications
4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine, also known as PQR530, is a chemical compound with potential applications as a kinase inhibitor .
Names and Identifiers
- IUPAC Name: 4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine
- Molecular Formula: C18H23F2N7O2
- Molecular Weight: 407.4 g/mol
- Synonyms: PQR-530
Computed Properties
- XLogP3-AA: 1.4
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Rotatable Bond Count: 4
Scientific Research Applications
PQR530 is identified as a drug-like adenosine 5′-triphosphate-site PI3K/mTOR kinase inhibitor . It has demonstrated potency and specificity for PI3K and mTOR kinases, along with favorable pharmacokinetic properties, including brain penetration .
- PQR530 has shown excellent selectivity over a wide panel of kinases and against unrelated receptor enzymes and ion channels .
- In preclinical studies, PQR530 prevented cell growth in a cancer cell line panel and demonstrated good oral bioavailability, excellent brain penetration, and efficacy in an OVCAR-3 xenograft model .
- Initial toxicity studies in rats and dogs suggest its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group and other substituents contribute to the compound’s binding affinity and selectivity. The compound can modulate the activity of its targets by inhibiting or activating specific pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Triazine-Pyridine Cores
Compound 3 ()
- Structure: Differs in the stereochemistry and substituents of the triazine ring, featuring (R)-3-methylmorpholino and (S)-3-methylmorpholino groups.
- Properties: Melting point: 214.0°C . No reported biological activity data.
Compound 4 ()
Key Structural Differences :
- PQR530’s triazine substituents (3-methylmorpholino and morpholino) likely improve kinase selectivity compared to compound 3 and 4, which have bulkier or stereochemically distinct groups.
- The difluoromethyl group in PQR530 may enhance metabolic stability compared to non-fluorinated analogs .
Functional and Pharmacokinetic Comparisons
Notes:
Physicochemical Properties
*Predicted using OpenEye Toolkits or similar software.
Key Observations :
- PQR530’s moderate LogP (2.8) aligns with its oral bioavailability, whereas compound 7’s higher LogP (3.2) may reduce solubility.
- The difluoromethyl group in PQR530 likely reduces metabolic degradation compared to non-fluorinated analogs .
Biological Activity
The compound 4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine , commonly referred to as PQR530 , has garnered significant attention in the field of medicinal chemistry due to its potent biological activity, particularly as an inhibitor of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are critical in regulating cellular processes such as growth, proliferation, and survival, making them prime targets for cancer therapy.
Chemical Structure and Properties
PQR530 is characterized by its complex structure, which includes a difluoromethyl group and multiple morpholine rings. The molecular formula is , with a molecular weight of approximately 407.4 g/mol. The compound has shown favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.4 g/mol |
| XLogP3-AA | 1.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 11 |
| Rotatable Bond Count | 4 |
PQR530 functions primarily as a dual inhibitor of class I PI3K and mTOR kinases. The PI3K/mTOR signaling pathway is frequently overactivated in various cancers, contributing to tumor growth and resistance to therapies. By inhibiting these kinases, PQR530 effectively disrupts signaling pathways that promote cancer cell proliferation and survival.
Key Findings from Research
- Selectivity and Potency : PQR530 exhibits excellent selectivity over a wide panel of kinases, demonstrating minimal off-target effects against unrelated receptor enzymes and ion channels. This selectivity is crucial for reducing potential side effects in therapeutic applications .
- Antitumor Efficacy : In vitro studies have shown that PQR530 prevents cell growth across various cancer cell lines, indicating its potential effectiveness as an anticancer agent. Notably, it has been tested against OVCAR-3 xenograft models, showing promising results in inhibiting tumor growth .
- Pharmacokinetics : The compound has demonstrated good oral bioavailability and brain penetration in preclinical studies, making it a suitable candidate for treating central nervous system (CNS) tumors .
Study 1: Efficacy in OVCAR-3 Xenograft Model
In a study published by Rageot et al., PQR530 was evaluated in an OVCAR-3 xenograft model to assess its antitumor activity. The results indicated:
- Oral Administration : Effective tumor regression was observed upon oral administration of PQR530.
- Toxicity Profile : Initial toxicity studies in rats and dogs revealed a favorable safety profile, qualifying PQR530 for further clinical development .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive structure-activity relationship study highlighted the importance of specific structural features in enhancing the compound's potency against PI3K/mTOR:
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Triazine functionalization | Morpholine, EtOH, reflux | 60–75% | Competing side reactions with methylmorpholine isomerization |
| Pyridine coupling | Pd(OAc)₂, XPhos, 90°C | 45–65% | Oxidative byproduct formation |
Basic: How is the molecular structure characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR confirms difluoromethyl group integration (δ -120 to -125 ppm). ¹H NMR resolves morpholine proton environments (δ 3.4–4.2 ppm) .
- X-ray crystallography : Single-crystal analysis reveals planar triazine-pyridine conjugation (dihedral angle: 12.8° ± 0.2°) and intramolecular N–H⋯N hydrogen bonding (1.9 Å) stabilizing the morpholine substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (407.42 g/mol) with <2 ppm error .
Basic: What is the proposed mechanism of action as a dual PI3K/mTOR inhibitor?
Methodological Answer:
The compound competitively binds the ATP-binding pocket of PI3Kα/β/δ/γ and mTOR kinases, confirmed by:
- Kinase inhibition assays : IC₅₀ values of 2–8 nM for PI3K isoforms and 4 nM for mTOR .
- Cellular assays : Reduces phosphorylation of AKT (Ser473) and S6K1 (Thr389) in OVCAR-3 cancer cells (EC₅₀: 10–50 nM) .
- Molecular docking : The difluoromethyl group enhances hydrophobic interactions with Val882 (PI3Kγ) and Trp2109 (mTOR) .
Q. Table 2: Kinase Selectivity Profile
| Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. PI3Kα) |
|---|---|---|
| PI3Kα | 2.1 | 1.0 |
| mTOR | 4.0 | 0.5 |
| VEGFR2 | >1,000 | >500 |
Advanced: How can researchers optimize selectivity between PI3K isoforms and mTOR?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Introduce bulkier substituents (e.g., tert-butyl) at the pyridine C5 position to sterically hinder mTOR binding while maintaining PI3K affinity .
- Kinase panel screening : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target interactions. Adjust morpholine ring methylation (3-methyl vs. unsubstituted) to modulate isoform specificity .
- Free-energy perturbation (FEP) calculations : Predict binding affinity changes for PI3Kδ vs. mTOR using molecular dynamics simulations .
Advanced: What strategies resolve contradictions in bioavailability data between in vitro and in vivo models?
Methodological Answer:
- Plasma protein binding assays : Measure unbound fraction (fu) via equilibrium dialysis. Low fu (<5%) in vitro may underestimate in vivo efficacy due to tissue partitioning .
- Pharmacokinetic (PK) modeling : Incorporate allometric scaling from rodent to human to adjust dosing regimens. For example, oral bioavailability in rats (65%) correlates with brain penetration (Kp,uu = 0.8) .
- Metabolite identification : Use LC-MS/MS to detect hepatic CYP3A4-mediated N-demethylation, which reduces active compound levels in vivo .
Q. Table 3: Bioavailability Comparison
| Model | Bioavailability | Brain Penetration (Kp,uu) | Major Metabolite |
|---|---|---|---|
| Rat (oral) | 65% | 0.8 | N-demethylated derivative |
| Dog (IV) | 89% | 0.7 | Morpholine sulfoxide |
Advanced: What statistical approaches analyze dose-response relationships in xenograft studies?
Methodological Answer:
- Nonlinear mixed-effects modeling (NLME) : Fits tumor growth inhibition (TGI) data to sigmoidal Emax models, accounting for inter-animal variability .
- ANOVA with Tukey’s post-hoc test : Compares mean tumor volumes across dose groups (e.g., 10 mg/kg vs. 30 mg/kg) in OVCAR-3 xenografts .
- Kaplan-Meier survival analysis : Evaluates time-to-progression (TTP) differences between treatment arms (log-rank p < 0.05) .
Equation 1: Emax Model for TGI
Where = Hill coefficient, = dose, = half-maximal effective dose.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
